Cas no 2137717-02-1 (4(3H)-Pyrimidinone, 5-bromo-6-ethyl-2-(trichloromethyl)-)

4(3H)-Pyrimidinone, 5-bromo-6-ethyl-2-(trichloromethyl)-, is a brominated and trichloromethyl-substituted pyrimidinone derivative with potential applications in pharmaceutical and agrochemical research. The presence of both bromo and trichloromethyl functional groups enhances its reactivity, making it a valuable intermediate for synthesizing more complex heterocyclic compounds. Its structural features, including the ethyl substituent, contribute to its stability and selectivity in chemical transformations. This compound is particularly useful in medicinal chemistry for developing biologically active molecules due to its ability to act as a scaffold for further modifications. Its high purity and well-defined molecular structure ensure reproducibility in research applications.
4(3H)-Pyrimidinone, 5-bromo-6-ethyl-2-(trichloromethyl)- structure
2137717-02-1 structure
Product name:4(3H)-Pyrimidinone, 5-bromo-6-ethyl-2-(trichloromethyl)-
CAS No:2137717-02-1
MF:C7H6BrCl3N2O
MW:320.398337841034
CID:5293744

4(3H)-Pyrimidinone, 5-bromo-6-ethyl-2-(trichloromethyl)- Chemical and Physical Properties

Names and Identifiers

    • 4(3H)-Pyrimidinone, 5-bromo-6-ethyl-2-(trichloromethyl)-
    • Inchi: 1S/C7H6BrCl3N2O/c1-2-3-4(8)5(14)13-6(12-3)7(9,10)11/h2H2,1H3,(H,12,13,14)
    • InChI Key: UKHYWYADMHCXAK-UHFFFAOYSA-N
    • SMILES: C1(C(Cl)(Cl)Cl)=NC(CC)=C(Br)C(=O)N1

4(3H)-Pyrimidinone, 5-bromo-6-ethyl-2-(trichloromethyl)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-790341-10.0g
5-bromo-6-ethyl-2-(trichloromethyl)-3,4-dihydropyrimidin-4-one
2137717-02-1 95.0%
10.0g
$4545.0 2025-02-22
Enamine
EN300-790341-1.0g
5-bromo-6-ethyl-2-(trichloromethyl)-3,4-dihydropyrimidin-4-one
2137717-02-1 95.0%
1.0g
$1057.0 2025-02-22
Enamine
EN300-790341-0.05g
5-bromo-6-ethyl-2-(trichloromethyl)-3,4-dihydropyrimidin-4-one
2137717-02-1 95.0%
0.05g
$888.0 2025-02-22
Enamine
EN300-790341-5.0g
5-bromo-6-ethyl-2-(trichloromethyl)-3,4-dihydropyrimidin-4-one
2137717-02-1 95.0%
5.0g
$3065.0 2025-02-22
Enamine
EN300-790341-0.1g
5-bromo-6-ethyl-2-(trichloromethyl)-3,4-dihydropyrimidin-4-one
2137717-02-1 95.0%
0.1g
$930.0 2025-02-22
Enamine
EN300-790341-0.25g
5-bromo-6-ethyl-2-(trichloromethyl)-3,4-dihydropyrimidin-4-one
2137717-02-1 95.0%
0.25g
$972.0 2025-02-22
Enamine
EN300-790341-2.5g
5-bromo-6-ethyl-2-(trichloromethyl)-3,4-dihydropyrimidin-4-one
2137717-02-1 95.0%
2.5g
$2071.0 2025-02-22
Enamine
EN300-790341-0.5g
5-bromo-6-ethyl-2-(trichloromethyl)-3,4-dihydropyrimidin-4-one
2137717-02-1 95.0%
0.5g
$1014.0 2025-02-22

4(3H)-Pyrimidinone, 5-bromo-6-ethyl-2-(trichloromethyl)- Related Literature

Additional information on 4(3H)-Pyrimidinone, 5-bromo-6-ethyl-2-(trichloromethyl)-

Introduction to 4(3H)-Pyrimidinone, 5-bromo-6-ethyl-2-(trichloromethyl) (CAS No. 2137717-02-1)

4(3H)-Pyrimidinone, 5-bromo-6-ethyl-2-(trichloromethyl) (CAS No. 2137717-02-1) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various biological and therapeutic applications. The presence of a bromine atom, an ethyl group, and a trichloromethyl group in its molecular structure confers specific chemical and biological properties that make it an intriguing candidate for further investigation.

The molecular formula of 4(3H)-Pyrimidinone, 5-bromo-6-ethyl-2-(trichloromethyl) is C10H9BrCl3N2O, and its molecular weight is approximately 345.54 g/mol. The compound's structure consists of a pyrimidinone core with substituents that enhance its reactivity and selectivity in biological systems. The bromine atom, in particular, plays a crucial role in modulating the compound's electronic properties and influencing its interactions with biological targets.

Recent studies have explored the pharmacological activities of 4(3H)-Pyrimidinone, 5-bromo-6-ethyl-2-(trichloromethyl). One notable area of research is its potential as an anticancer agent. In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the induction of apoptosis and the inhibition of cell proliferation through the modulation of key signaling pathways.

In addition to its anticancer properties, 4(3H)-Pyrimidinone, 5-bromo-6-ethyl-2-(trichloromethyl) has been investigated for its anti-inflammatory and anti-viral activities. Preliminary studies suggest that the compound can inhibit the production of pro-inflammatory cytokines and reduce viral replication in infected cells. These findings highlight the multifaceted nature of the compound and its potential as a broad-spectrum therapeutic agent.

The synthesis of 4(3H)-Pyrimidinone, 5-bromo-6-ethyl-2-(trichloromethyl) involves several steps, including the formation of the pyrimidinone core and the subsequent introduction of the bromine, ethyl, and trichloromethyl groups. Various synthetic routes have been reported in the literature, each with its own advantages and limitations. For instance, one common approach involves the condensation of a suitable pyrimidine derivative with an appropriate chlorinating agent to introduce the trichloromethyl group.

The physicochemical properties of 4(3H)-Pyrimidinone, 5-bromo-6-ethyl-2-(trichloromethyl), such as solubility, stability, and partition coefficient (logP), are critical factors that influence its bioavailability and pharmacokinetic profile. Studies have shown that the compound exhibits good solubility in organic solvents and moderate solubility in water, which facilitates its use in both in vitro and in vivo experiments. Additionally, its logP value suggests that it can readily cross biological membranes, enhancing its potential for systemic delivery.

To further evaluate the therapeutic potential of 4(3H)-Pyrimidinone, 5-bromo-6-ethyl-2-(trichloromethyl), preclinical studies are underway to assess its safety and efficacy in animal models. These studies aim to provide valuable insights into the compound's pharmacodynamics and pharmacokinetics, as well as to identify any potential side effects or toxicities. The results from these preclinical trials will be crucial for determining whether this compound warrants further development as a drug candidate.

In conclusion, 4(3H)-Pyrimidinone, 5-bromo-6-ethyl-2-(trichloromethyl) (CAS No. 2137717-02-1) represents a promising lead compound with diverse biological activities. Its unique structural features and favorable physicochemical properties make it an attractive candidate for further research and development in medicinal chemistry. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic applications, this compound holds significant potential to contribute to the advancement of drug discovery and development efforts.

Recommend Articles

Recommended suppliers
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica